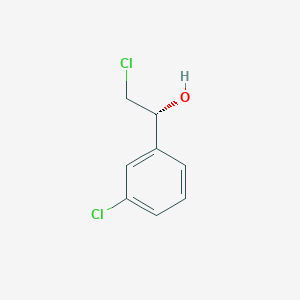

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Vue d'ensemble

Description

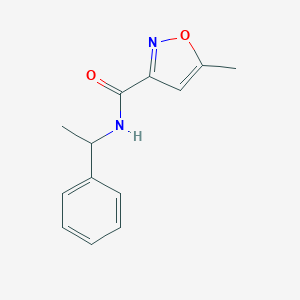

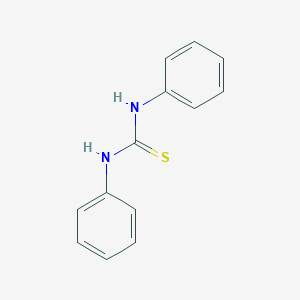

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate that is used in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. These agonists are important for the treatment of various medical conditions, including metabolic and cardiovascular diseases. The compound is chiral, and its enantiomeric purity is crucial for its pharmaceutical applications .

Synthesis Analysis

The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been achieved through various biocatalytic methods. One efficient approach involves the use of permeabilized whole

Applications De Recherche Scientifique

Asymmetric Synthesis

Key Pharmaceutical Intermediate : (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a crucial intermediate in synthesizing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012). Its synthesis using Candida ontarioensis cells has been studied for efficient production, achieving a 99.9% enantiomeric excess (ee) and 99.0% yield.

Biocatalysis for Efficient Production : An asymmetric synthesis method using Geotrichum candidum to reduce the corresponding ketone to (R)-2-chloro-1-(3-chlorophenyl)ethanol achieved a 98% ee and 94% yield, highlighting an efficient biocatalytic process (Hamada et al., 2001).

Enzymatic Synthesis : The use of Lipozyme TL IM for the catalytic synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol has been reported, offering an efficient method for producing this compound (Xia, Lin, & Chen, 2012).

Biotransformation with Acinetobacter sp. : Utilizing Acinetobacter sp. for the biocatalysis of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, showed high stereo-selectivity and yielded a significantly increased product (Miao et al., 2019).

Synthesis of Chiral Intermediates

- In Synthesis of Ticagrelor : A key intermediate for Ticagrelor synthesis, a treatment for acute coronary syndromes, has been developed using a ketoreductase KR-01, leading to a process that is green and environmentally sound (Guo et al., 2017).

Enantioselective Synthesis and Catalysis

Planar Chiral Ruthenium Compounds : The synthesis and study of planar chiral ruthenium compounds using (S)-1-(2-chlorophenyl)ethanol and (R)-1-(2-chlorophenyl)ethanol demonstrate their potential as precursors for preparing enantiopure metalated phosphino ligands (Dubarle-Offner et al., 2012).

Use in Catalytic Dechlorination : The catalytic reductive dechlorination of 1-(2-chlorophenyl) ethanol by Pd/Fe bimetal has been studied, highlighting its potential in reducing the toxicological effects in wastewater (Zhou, Wang, & Sheng, 2010).

Efficient Biosynthesis Using Mutant Enzymes : A study on the efficient biosynthesis of (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol using a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans highlighted a practical method for high substrate loading suitable for industrial-scale applications (Zhou et al., 2020).

Mécanisme D'action

Target of Action

It is known to be a key pharmaceutical intermediate in the synthesis of β3-adrenoceptor receptor (β3-ar) agonists .

Mode of Action

It is synthesized by the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone .

Result of Action

It is known to be a key intermediate in the synthesis of β3-ar agonists , which suggests it may play a role in modulating the activity of these receptors.

Propriétés

IUPAC Name |

(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438879 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

CAS RN |

142763-10-8 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-2-Chloro-1-(3-chlorophenyl)ethanol significant in pharmaceutical synthesis?

A1: (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a valuable chiral building block for synthesizing various pharmaceutical compounds. Its chiral center allows for the creation of enantiomerically pure drugs, which is crucial as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: How can (R)-2-Chloro-1-(3-chlorophenyl)ethanol be produced efficiently?

A2: Research has shown the potential of biocatalytic methods for producing (R)-2-Chloro-1-(3-chlorophenyl)ethanol. One study [1] successfully utilized phenylacetaldehyde reductase (PAR) from Corynebacterium strain ST-10 to synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol from m-chlorophenacyl chloride with high enantiomeric purity (>98% ee) and yield (28 mg/mL). Another study [2] investigated permeabilized whole cells of Candida ontarioensis for the same purpose, demonstrating the potential of different microbial systems for efficient biocatalysis.

Q3: What are the advantages of using biocatalysts like PAR for (R)-2-Chloro-1-(3-chlorophenyl)ethanol production?

A3: Biocatalysts like PAR offer several advantages:

Q4: Are there any challenges associated with scaling up the biocatalytic production of (R)-2-Chloro-1-(3-chlorophenyl)ethanol?

A4: While biocatalysis offers a promising route, scaling up production presents challenges:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)